Cas no 1566209-22-0 (Carbamic acid, N-[1-(2-bromoacetyl)cyclopropyl]-, 1,1-dimethylethyl ester)

Carbamic acid, N-[1-(2-bromoacetyl)cyclopropyl]-, 1,1-dimethylethyl ester structure
1566209-22-0 structure
Product name:Carbamic acid, N-[1-(2-bromoacetyl)cyclopropyl]-, 1,1-dimethylethyl ester
CAS No:1566209-22-0
MF:C10H16BrNO3
MW:278.142942428589
CID:5843419
PubChem ID:104701377

Carbamic acid, N-[1-(2-bromoacetyl)cyclopropyl]-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-[1-(2-bromoacetyl)cyclopropyl]-, 1,1-dimethylethyl ester
    • Tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate
    • EN300-4395448
    • 1566209-22-0
    • Inchi: 1S/C10H16BrNO3/c1-9(2,3)15-8(14)12-10(4-5-10)7(13)6-11/h4-6H2,1-3H3,(H,12,14)
    • InChI Key: PXESKGYMAGIMIM-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NC1(C(CBr)=O)CC1

Computed Properties

  • Exact Mass: 277.03136g/mol
  • Monoisotopic Mass: 277.03136g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 55.4Ų

Experimental Properties

  • Density: 1.40±0.1 g/cm3(Predicted)
  • Boiling Point: 357.6±25.0 °C(Predicted)
  • pka: 10.29±0.20(Predicted)

Carbamic acid, N-[1-(2-bromoacetyl)cyclopropyl]-, 1,1-dimethylethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-4395448-0.05g
tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate
1566209-22-0 95.0%
0.05g
$252.0 2025-03-15
Enamine
EN300-4395448-0.5g
tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate
1566209-22-0 95.0%
0.5g
$847.0 2025-03-15
Enamine
EN300-4395448-2.5g
tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate
1566209-22-0 95.0%
2.5g
$2127.0 2025-03-15
Aaron
AR028IYN-500mg
tert-butylN-[1-(2-bromoacetyl)cyclopropyl]carbamate
1566209-22-0 95%
500mg
$1190.00 2025-02-16
Aaron
AR028IYN-5g
tert-butylN-[1-(2-bromoacetyl)cyclopropyl]carbamate
1566209-22-0 95%
5g
$4353.00 2025-02-16
1PlusChem
1P028IQB-5g
tert-butylN-[1-(2-bromoacetyl)cyclopropyl]carbamate
1566209-22-0 95%
5g
$3952.00 2024-06-20
1PlusChem
1P028IQB-10g
tert-butylN-[1-(2-bromoacetyl)cyclopropyl]carbamate
1566209-22-0 95%
10g
$5831.00 2024-06-20
Enamine
EN300-4395448-0.1g
tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate
1566209-22-0 95.0%
0.1g
$376.0 2025-03-15
Enamine
EN300-4395448-10.0g
tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate
1566209-22-0 95.0%
10.0g
$4667.0 2025-03-15
Enamine
EN300-4395448-0.25g
tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate
1566209-22-0 95.0%
0.25g
$538.0 2025-03-15

Additional information on Carbamic acid, N-[1-(2-bromoacetyl)cyclopropyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[1-(2-bromoacetyl)cyclopropyl]-, 1,1-dimethylethyl ester (CAS No. 1566209-22-0): A Comprehensive Overview

Carbamic acid, N-[1-(2-bromoacetyl)cyclopropyl]-, 1,1-dimethylethyl ester, identified by its CAS number 1566209-22-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules known for their versatile applications in drug discovery and development. Its unique structural features, including a cyclopropyl ring and a bromoacetyl substituent, make it a promising candidate for further exploration in synthetic chemistry and bioactivity studies.

The molecular structure of Carbamic acid, N-[1-(2-bromoacetyl)cyclopropyl]-, 1,1-dimethylethyl ester consists of a carbamic acid moiety esterified with isobutyl groups, providing stability and enhancing its solubility in various organic solvents. The presence of a bromoacetyl group at the cyclopropyl ring introduces reactivity that can be exploited in the synthesis of more complex molecules. This feature has made it an attractive intermediate in the development of novel pharmaceutical agents.

In recent years, there has been growing interest in the use of cyclopropyl-containing compounds due to their unique biological properties. The cyclopropyl group is known to influence the pharmacokinetic and pharmacodynamic profiles of molecules, often enhancing their binding affinity to biological targets. The bromoacetyl moiety further contributes to the compound's reactivity, allowing for facile modifications through nucleophilic substitution reactions. These characteristics make Carbamic acid, N-[1-(2-bromoacetyl)cyclopropyl]-, 1,1-dimethylethyl ester a valuable building block in the synthesis of potential drug candidates.

One of the most compelling aspects of this compound is its potential application in the development of enzyme inhibitors. Enzyme inhibition is a critical strategy in drug design, aiming to modulate biological pathways by blocking the activity of specific enzymes. The structural features of Carbamic acid, N-[1-(2-bromoacetyl)cyclopropyl]-, 1,1-dimethylethyl ester suggest that it could interact with active sites of enzymes through hydrogen bonding and hydrophobic interactions. This interaction could be leveraged to develop inhibitors for enzymes involved in diseases such as cancer and inflammatory disorders.

Recent studies have highlighted the importance of cyclopropyl-containing compounds in medicinal chemistry. For instance, derivatives of cyclopropanecarboxylic acids have shown promise as antiviral agents due to their ability to disrupt viral replication mechanisms. The bromoacetyl group in Carbamic acid, N-[1-(2-bromoacetyl)cyclopropyl]-, 1,1-dimethylethyl ester could be used to introduce additional functional groups that enhance its antiviral activity. This opens up new avenues for research into novel antiviral therapies.

The synthesis of Carbamic acid, N-[1-(2-bromoacetyl)cyclopropyl]-, 1,1-dimethylethyl ester involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The bromoacetyl group necessitates protective strategies during synthesis to prevent unwanted side reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.

In conclusion, Carbamic acid, N-[1-(2-bromoacetyl)cyclopropyl]-, 1,1-dimethylethyl ester (CAS No. 1566209-22-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable intermediate for drug discovery and development. Ongoing research continues to explore its potential applications in various therapeutic areas, promising new treatments for some of the most challenging diseases faced by humanity today.

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